molecular formula C18H16BrN3O4 B4614999 2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B4614999
M. Wt: 418.2 g/mol
InChI Key: OAMWTJOGENEQPI-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a useful research compound. Its molecular formula is C18H16BrN3O4 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.03242 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activity

A study by Kaya et al. (2017) explored the antimicrobial and antitumor properties of various oxadiazole derivatives, including compounds related to 2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. These compounds showed promising results against gram-negative bacteria, and one of the compounds demonstrated significant inhibitory activity against human tumor cell lines A549 (lung cancer) and MCF-7 (breast cancer), without affecting healthy cells (Kaya et al., 2017).

Synthesis and Characterization

The synthesis and characterization of related 1,3,4-oxadiazole derivatives, including the focus compound, have been detailed in various studies. These compounds are synthesized using methods like esterification and cyclization, and their structures are confirmed through spectral studies (Fuloria et al., 2014).

Pharmacological Potential

Panchal et al. (2020) investigated the pharmacological potential of similar 1,3,4-oxadiazole derivatives. These compounds, including variants of the focus compound, showed considerable inhibition of cell growth in the context of small lung cancer, suggesting their potential as chemotherapeutic agents (Panchal et al., 2020).

Cytotoxicity and Anti-inflammatory Activity

Rani et al. (2016) explored the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives. The presence of bromo and other groups in the phenoxy nucleus was found to be critical in determining the activity of these compounds (Rani et al., 2016).

Radical Scavenging Activity

Li et al. (2012) identified novel bromophenols, structurally related to the focus compound, from marine algae. These compounds exhibited potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-24-14-6-2-12(3-7-14)18-21-17(26-22-18)10-20-16(23)11-25-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMWTJOGENEQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.